Cas no 1177347-59-9 (1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid)

1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid is a brominated pyrazole derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The 4-bromobenzyl substitution enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. The pyrazole core offers stability and structural diversity, while the carboxylic acid group allows for further derivatization via esterification, amidation, or other transformations. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its well-defined structure and reactivity make it a reliable building block for targeted synthesis.
1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid structure
1177347-59-9 structure
Product Name:1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid
CAS No:1177347-59-9
MF:C11H9BrN2O2
MW:281.105361700058
CID:5157371
PubChem ID:64447671
Update Time:2025-05-26

1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid
    • 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylicacid
    • 1-(4-Bromo-benzyl)-1H-pyrazole-3-carboxylic acid
    • Inchi: 1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)
    • InChI Key: CWGCJUNDOLFXPT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CN1C=CC(C(=O)O)=N1

Computed Properties

  • Exact Mass: 279.98474g/mol
  • Monoisotopic Mass: 279.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.1

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Additional information on 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid

1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic Acid (CAS No. 1177347-59-9): A Comprehensive Overview

1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1177347-59-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique structure of 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid makes it an attractive candidate for various applications in drug discovery and development.

The molecular structure of 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring attached to a 4-bromobenzyl group and a carboxylic acid moiety. The bromine substituent on the benzyl group and the carboxylic acid functional group contribute to the compound's reactivity and potential biological activity. Recent studies have highlighted the importance of these structural features in modulating the compound's interactions with biological targets.

In the context of medicinal chemistry, 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid has been explored for its potential as a lead compound in the development of new therapeutic agents. One area of particular interest is its anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the inflammatory response, making 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid a promising candidate for the treatment of inflammatory diseases.

Beyond its anti-inflammatory potential, 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid has also been investigated for its anticancer properties. Studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. For instance, a recent study published in the Journal of Medicinal Chemistry reported that 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid exhibited significant cytotoxic activity against various cancer cell lines, including breast cancer and colon cancer cells.

The versatility of 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid extends to its use as a synthetic intermediate in the preparation of more complex molecules. The presence of the bromine substituent on the benzyl group allows for facile functionalization through various chemical reactions, such as Suzuki coupling and palladium-catalyzed cross-coupling reactions. These reactions enable the synthesis of a wide range of derivatives with tailored biological activities, further expanding the potential applications of this compound.

In addition to its biological activities, the physical and chemical properties of 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid have been extensively studied. The compound is typically obtained as a white crystalline solid with a melting point ranging from 200 to 205°C. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for use in various experimental protocols.

The synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid can be achieved through several routes, each offering different advantages depending on the desired scale and purity. One common approach involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzylhydrazine, followed by condensation with an appropriate acylating agent to form the pyrazole ring. This method provides good yields and is scalable for industrial production.

In conclusion, 1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1177347-59-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it an attractive candidate for further investigation and development into novel therapeutic agents. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.

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